molecular formula C8H5BrClFO2 B1430367 Methyl 4-bromo-5-chloro-2-fluorobenzoate CAS No. 1379366-11-6

Methyl 4-bromo-5-chloro-2-fluorobenzoate

Cat. No.: B1430367
CAS No.: 1379366-11-6
M. Wt: 267.48 g/mol
InChI Key: QOAMJQQYVZEHHS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H5BrClFO2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Mechanism of Action

As for its pharmacokinetics, this would also depend on many factors such as how the compound is administered, its formulation, and the individual characteristics of the organism it’s administered to. In general, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-5-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-5-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 4-bromo-5-chloro-2-fluorobenzyl alcohol.

    Oxidation: 4-bromo-5-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Chemistry: Methyl 4-bromo-5-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-chloro-5-fluorobenzoate
  • Methyl 2-bromo-4-chloro-5-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Comparison: Methyl 4-bromo-5-chloro-2-fluorobenzoate is unique due to its specific substitution pattern, which can influence its chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for distinct applications. The position of the halogen atoms on the benzene ring can significantly impact the compound’s behavior in chemical reactions and its interactions in biological systems.

Properties

IUPAC Name

methyl 4-bromo-5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMJQQYVZEHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379366-11-6
Record name methyl 4-bromo-5-chloro-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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